N-(4-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a pyrrole and pyrimidine ring system. The structure includes a 4-ethoxyphenyl acetamide moiety at position 2 and a 7-phenyl substituent, with a 4-oxo group and a 3-isopropyl group on the pyrrolopyrimidine scaffold.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-4-32-20-12-10-19(11-13-20)27-22(30)15-28-14-21(18-8-6-5-7-9-18)23-24(28)25(31)29(16-26-23)17(2)3/h5-14,16-17H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXYPVMMDYKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyrimidines and pyrroles.
Introduction of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions where an ethoxy group is introduced to the phenyl ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
-
Antibacterial Activity
- Recent studies have highlighted the effectiveness of pyrrole derivatives in combating resistant bacterial strains. For instance, compounds with similar structural motifs have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds often surpass those of traditional antibiotics like vancomycin and ciprofloxacin .
- A specific study indicated that pyrrole-based compounds exhibited an MIC of 8 ng/mL against methicillin-resistant Staphylococcus epidermidis, demonstrating over 62-fold increased potency compared to standard treatments .
- Antifungal Activity
-
Inhibition of Kinases
- The compound may also serve as a lead structure for the development of kinase inhibitors. Kinases play critical roles in various cellular processes, and their inhibition can lead to therapeutic effects in cancer and other diseases. Research has shown that modifications to similar pyrrole-containing compounds can enhance selectivity and potency against specific kinases such as LIM kinases and Rho-associated protein kinases (ROCK) .
| Compound Name | MIC (μg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| Compound A | 0.125 | Methicillin-susceptible Staphylococcus aureus | |
| Compound B | 0.13 | Methicillin-resistant Staphylococcus aureus | |
| Compound C | 12.5 | Candida albicans |
| Compound Structure | Key Features | Activity Type |
|---|---|---|
| Pyrrolo[3,2-d]pyrimidine | Nitrogen heterocycles | Antibacterial |
| Benzamide moiety | Enhanced binding affinity | Antifungal |
| Alkyl substitutions | Increased lipophilicity | Kinase inhibition |
Case Studies
-
Case Study on Antibacterial Efficacy
- A recent experimental study evaluated the antibacterial properties of various pyrrole derivatives against a panel of Gram-positive and Gram-negative bacteria. The study found that derivatives with the pyrrolo[3,2-d]pyrimidine scaffold exhibited significant antibacterial activity, particularly against resistant strains like MRSA.
-
Case Study on Antifungal Potential
- Another investigation focused on the antifungal activity of similar compounds in vitro against Candida species. The results indicated that certain derivatives could inhibit fungal growth effectively at low concentrations, suggesting their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Metabolic Stability : The target compound’s isopropyl and ethoxy groups likely reduce oxidative metabolism compared to ethyl or methyl substituents in analogues like BF22051 .
- Binding Affinity : Ethoxy groups in the target may engage in hydrogen bonding with polar residues in enzyme active sites, whereas fluorine in BF22051 could induce dipole interactions .
Biological Activity
N-(4-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a pyrrolo[3,2-d]pyrimidine core. The molecular formula is with a molecular weight of approximately 414.5 g/mol. The presence of both ethoxy and phenyl groups contributes to its biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds with pyrrolo[3,2-d]pyrimidine structures have demonstrated significant inhibition of DHFR, which is crucial for DNA synthesis and cell proliferation. For example, similar derivatives showed IC50 values in the low micromolar range (e.g., 0.21 μM) against human DHFR .
- Tyrosine Kinase Inhibition : The compound may also exhibit inhibitory effects on tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .
Antitumor Activity
In vitro studies have demonstrated that compounds related to this compound can inhibit the growth of various cancer cell lines. Notably:
- Cell Line Studies : Compounds were evaluated against several tumor cell lines in the National Cancer Institute (NCI) preclinical screening program. Some showed GI50 values less than 10 nM in specific cell lines .
Antibacterial Activity
Research into derivatives of this compound has revealed promising antibacterial properties. For instance:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(4-Ethoxyphenyl)-... | 3.125 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Staphylococcus aureus |
These findings suggest that modifications to the pyrrolo structure can enhance antibacterial efficacy .
Case Studies
- Cancer Treatment : A study involving a derivative with similar structural features reported significant tumor regression in xenograft models when treated with the compound at specified doses .
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies improve regioselectivity and yield?
The synthesis of the pyrrolo[3,2-d]pyrimidinone core often faces regioselectivity challenges during cyclization and functionalization steps. For example, the introduction of the 4-ethoxyphenylacetamide moiety requires careful optimization of coupling reagents (e.g., EDC/HOBt) to avoid side reactions. Protecting group strategies, such as tert-butoxycarbonyl (Boc) for secondary amines, can improve yield . Computational reaction path analysis (e.g., DFT calculations) may identify transition states to guide solvent selection and temperature control, as highlighted in studies on analogous pyrrolo-pyrimidine derivatives .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : and NMR confirm substituent positions, with DEPT-135 resolving quaternary carbons in the pyrrolo-pyrimidinone ring.
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for ethyl 5-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (R factor = 0.058) .
- HRMS : Validates molecular formula (e.g., C₃₀H₃₃N₅O₆S requires m/z 591.68) .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms for optimizing synthetic routes?
Quantum mechanical calculations (e.g., Gaussian 16) model intermediates in key steps, such as the cyclocondensation of aminopyrimidines with β-keto esters. Transition state analysis identifies energy barriers, enabling solvent polarity adjustments (e.g., DMF vs. THF) to favor pathway selectivity. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error optimization .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Reproducibility requires:
- Standardized protocols (e.g., consistent substrate concentrations).
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Studies on ethyl [5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[3,4-d]pyrimidin-6-yl]acetate highlight the impact of fluorophenyl substituents on bioactivity, suggesting SAR-driven validation .
Q. What strategies enhance target selectivity of the pyrrolo[3,2-d]pyrimidinone scaffold?
- Substituent modulation : The 3-isopropyl group reduces off-target kinase binding (e.g., vs. JAK2/STAT3 pathways) compared to bulkier tert-butyl analogs.
- Crystallographic docking : Co-crystal structures with target proteins (e.g., EGFR T790M) guide rational modifications, as seen in studies on AMG 487 derivatives .
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites that may compete with parent compound binding .
Methodological Recommendations
- Synthesis Optimization : Use DoE (Design of Experiments) to map reagent ratios vs. yield .
- Bioactivity Validation : Employ TR-FRET assays for high-throughput kinase profiling to confirm selectivity.
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for publishing spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
